
1-(2-Fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrrolidine carboxylic acid, which is a type of amino acid. The “1-(2-Fluoro-5-methylphenyl)” part suggests that there is a fluorine atom and a methyl group attached to a phenyl ring, which is then attached to the pyrrolidine ring at the 1-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrrolidine carboxylic acid derivative with a 2-fluoro-5-methylphenyl group. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), a carboxylic acid group (-COOH), and a phenyl ring (a six-membered ring of carbon atoms) with a fluorine atom and a methyl group attached .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the carboxylic acid group could be involved in acid-base reactions, and the phenyl ring could potentially undergo electrophilic aromatic substitution reactions, especially at positions ortho and para to the methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carboxylic acid group and the polarizable phenyl ring could influence its solubility, and the presence of the fluorine atom could influence its reactivity .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Research has explored the synthesis and structure-activity relationships of compounds related to 1-(2-Fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, particularly in the context of developing new antibacterial agents. For instance, derivatives of fluoronaphthyridines have been synthesized and evaluated for their antibacterial activities, demonstrating promising results against various bacteria (Bouzard et al., 1992). Similarly, pyridonecarboxylic acids have been studied for their antibacterial potency, showing effectiveness in both in vitro and in vivo models (Egawa et al., 1984).
Fluorescent Applications
The compound's derivatives have found applications in the synthesis of fluorescent materials. For example, carbon dots with high fluorescence quantum yield have been developed using organic fluorophores, demonstrating potential for expanding their applications due to their significant fluorescence origins (Shi et al., 2016). Additionally, fluorescent pH sensors constructed from heteroatom-containing luminogens exhibit tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, suitable for detecting acidic and basic organic vapors (Yang et al., 2013).
Synthesis of Carboxamides
The synthesis of carboxamides presents another area of application, where betaine serves as an effective acid captor. This method affords the corresponding carboxamides in good yields, highlighting a convenient approach for chemical synthesis (Mukaiyama et al., 1976). Such methodologies are crucial for the development of pharmaceuticals and materials science.
Material Science Applications
In material science, derivatives of this compound contribute to the synthesis of novel aromatic polyamides. These compounds, characterized by their inherent viscosities and thermal stability, are promising materials for various industrial applications due to their solubility in organic solvents and capability to form transparent, flexible, and tough films (Hsiao et al., 1999).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-fluoro-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-7-2-3-9(13)10(4-7)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGKDHFXZIPZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2CC(CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-4-(Dimethylamino)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]but-2-enamide](/img/structure/B2955020.png)

![3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2955022.png)
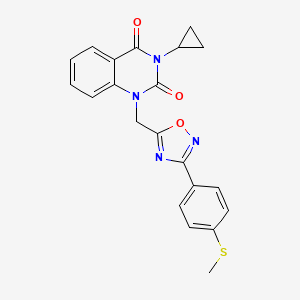
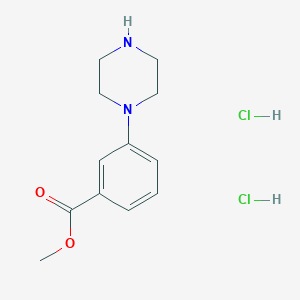
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide](/img/structure/B2955027.png)
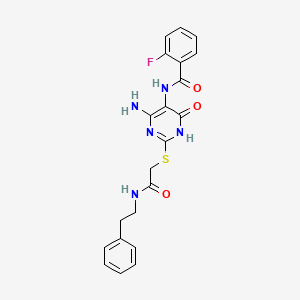

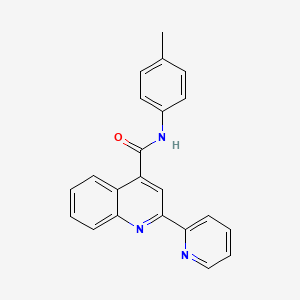
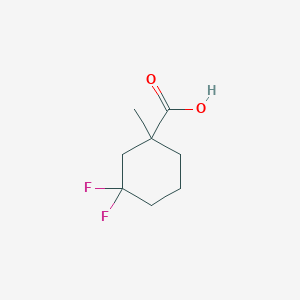
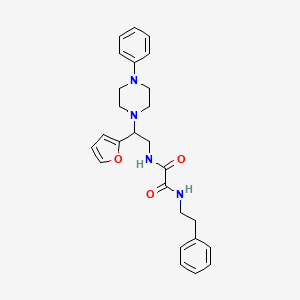


![N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2955043.png)
